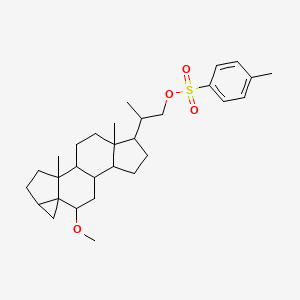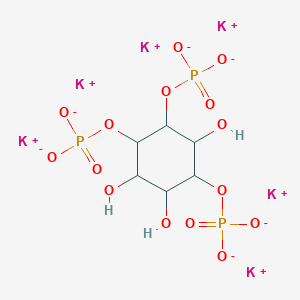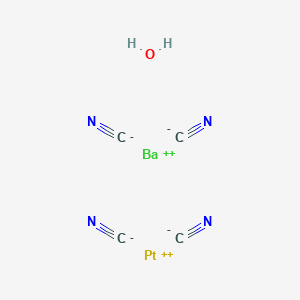
barium(2+);platinum(2+);tetracyanide;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is characterized by its yellow powder appearance and is soluble in water . It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Barium tetracyanoplatinate(II) hydrate can be synthesized through the reaction of barium chloride with potassium tetracyanoplatinate(II) in an aqueous solution. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product. The general reaction is as follows:
[ \text{BaCl}_2 + \text{K}_2[\text{Pt(CN)}_4] \rightarrow \text{BaPt(CN)}_4 \cdot x\text{H}_2\text{O} + 2\text{KCl} ]
Industrial Production Methods
In industrial settings, the production of barium tetracyanoplatinate(II) hydrate involves similar synthetic routes but on a larger scale. The process includes the purification of raw materials, precise control of reaction conditions, and the use of advanced equipment to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Barium tetracyanoplatinate(II) hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state products.
Reduction: It can also be reduced, typically using reducing agents such as hydrogen or hydrazine.
Substitution: Ligand substitution reactions can occur, where the cyanide ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides.
Reduction: Reducing agents such as hydrogen gas, hydrazine, and sodium borohydride are commonly used.
Substitution: Ligand exchange reactions often involve the use of other cyanide complexes or ligands like ammonia and phosphines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state platinum complexes, while reduction can produce lower oxidation state species .
Scientific Research Applications
Barium tetracyanoplatinate(II) hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other platinum complexes and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of platinum-based chemotherapeutic agents.
Mechanism of Action
The mechanism of action of barium tetracyanoplatinate(II) hydrate involves its interaction with molecular targets such as DNA, proteins, and enzymes. The platinum center can form coordination bonds with nucleophilic sites on these biomolecules, leading to the inhibition of their normal functions. This interaction is particularly relevant in its potential anticancer activity, where it can interfere with DNA replication and transcription .
Comparison with Similar Compounds
Similar Compounds
Platinum(II) cyanide complexes: These compounds share similar coordination environments but may differ in their counterions and hydration states.
Barium hexacyanoferrate(II): Another barium cyanide complex with different metal centers and coordination geometries.
Tetraammineplatinum(II) hydrogen phosphate: A platinum complex with different ligands and applications.
Uniqueness
Barium tetracyanoplatinate(II) hydrate is unique due to its specific combination of barium and platinum centers with cyanide ligands. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
699012-72-1 |
|---|---|
Molecular Formula |
C4H2BaN4OPt |
Molecular Weight |
454.50 g/mol |
IUPAC Name |
barium(2+);platinum(2+);tetracyanide;hydrate |
InChI |
InChI=1S/4CN.Ba.H2O.Pt/c4*1-2;;;/h;;;;;1H2;/q4*-1;+2;;+2 |
InChI Key |
CZDSTFFCJXGHPD-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.O.[Ba+2].[Pt+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,9-Diazaspiro[5.5]undecane](/img/structure/B12284908.png)
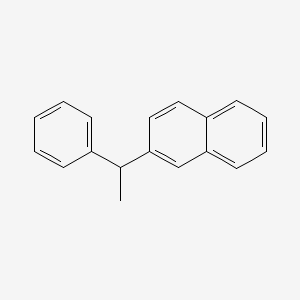
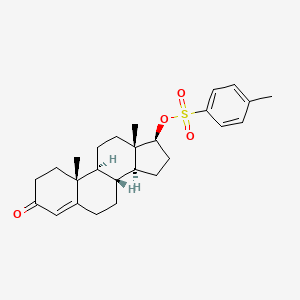
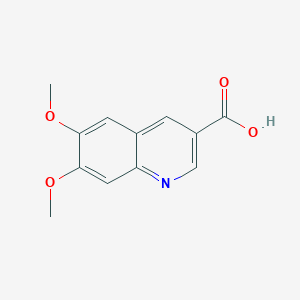
![N-[(3S,4R,5R,6R)-4,5-Bis(phenylmethoxy)-6-[(phenylmethoxy)methyl]-3-piperidinyl]acetamide](/img/structure/B12284938.png)
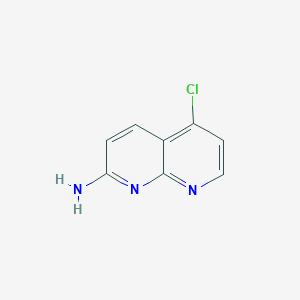
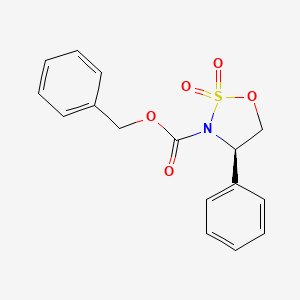
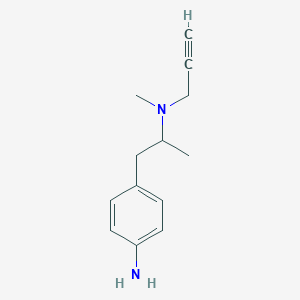

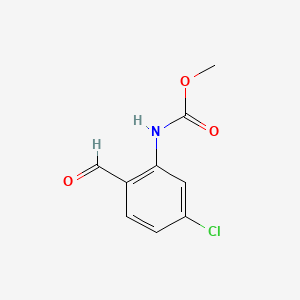
![3-[2-[[2-[(4-Azido-2,3,5,6-tetrafluorobenzoyl)amino]-6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexanoyl]amino]ethyldisulfanyl]propanoic acid](/img/structure/B12284962.png)
![3-(2-Methylpropyl)-3-azabicyclo[3.1.1]heptan-6-one](/img/structure/B12284965.png)
